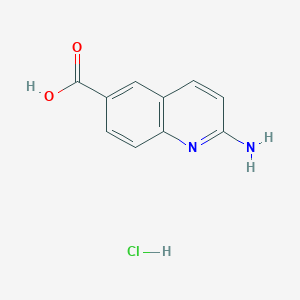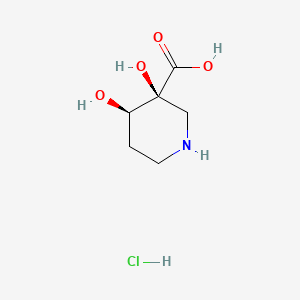![molecular formula C13H20ClNO2 B15296856 Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)
Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl ester group and a methylamino substituent on the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride typically involves the esterification of 3-[(methylamino)methyl]benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[(methylamino)methyl]-1-piperidinecarboxylate
- Tert-butyl 3-[(methylamino)methyl]azetidine-1-carboxylate
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride is unique due to its specific structure, which combines a tert-butyl ester group with a methylamino substituent on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H20ClNO2 |
|---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
tert-butyl 3-(methylaminomethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11-7-5-6-10(8-11)9-14-4;/h5-8,14H,9H2,1-4H3;1H |
InChI Key |
VQKZOHFYCODCRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CNC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidin-4-yl)oxy]acetic acid](/img/structure/B15296775.png)
![1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B15296779.png)
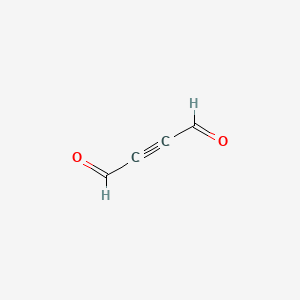
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296795.png)
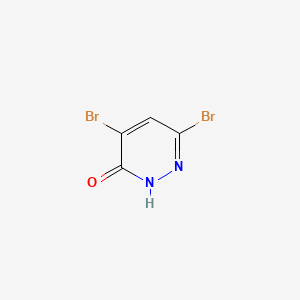
![Methyl4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15296813.png)
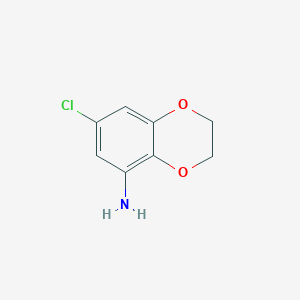
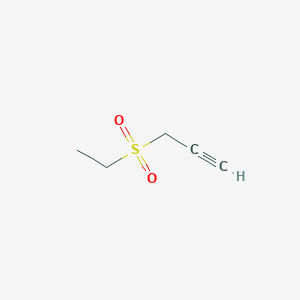
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate, trifluoroacetic acid](/img/structure/B15296839.png)

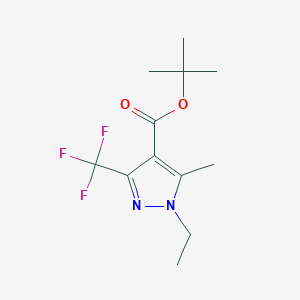
![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)
